molecular formula C11H18N2 B1373037 {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 915922-17-7

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B1373037
CAS No.: 915922-17-7
M. Wt: 178.27 g/mol
InChI Key: PSSOVGAKCZAFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS: 1189880-37-2) is a hydrochlorinated amine derivative with the molecular formula C₁₁H₂₀Cl₂N₂ and a molecular weight of 251.201 g/mol . Its structure features a benzyl backbone substituted with a dimethylamino group at the 2-position and a methylamine group, both protonated as dihydrochloride salts. Key physicochemical properties include:

  • Hydrogen bond acceptors: 2
  • Hydrogen bond donors: 1
  • Aromatic rings: 1 benzene ring
  • Rotatable bonds: 4 .

This compound is utilized in chemical research and drug development, particularly in studies involving neurotransmitter analogs or enzyme inhibitors due to its structural mimicry of bioactive amines .

Properties

CAS No.

915922-17-7

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-[2-[(dimethylamino)methyl]phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H18N2/c1-12-8-10-6-4-5-7-11(10)9-13(2)3/h4-7,12H,8-9H2,1-3H3

InChI Key

PSSOVGAKCZAFMG-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1CN(C)C.Cl.Cl

Canonical SMILES

CNCC1=CC=CC=C1CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by the addition of methylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor for pharmaceutical compounds and in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride with structurally related hydrochlorinated amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS: 1189880-37-2) C₁₁H₂₀Cl₂N₂ 251.201 Benzyl backbone, dimethylamino (2-position), methylamine, dihydrochloride Research in neurotransmitter analogs, enzyme inhibition .
2-[(Dimethylamino)methyl]aniline hydrochloride (CAS: 1269053-04-4) C₉H₁₅ClN₂ 198.68 Aniline group (NH₂) instead of methylamine, single hydrochloride salt Intermediate in organic synthesis; lacks dihydrochloride’s enhanced solubility .
2-(Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) C₆H₁₅Cl₂N 196.10 Diethylamino group, ethyl chloride chain, single hydrochloride Precursor for quaternary ammonium compounds; shorter chain limits flexibility .
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS: N/A) C₉H₁₈ClNO 205.70 Cyclohexanone ring instead of benzene, dimethylaminomethyl group Used in catalysis or chiral synthesis; ketone group alters reactivity .
Benzyl[3-(dimethylamino)propyl]amine dihydrochloride (CAS: N/A) C₁₂H₂₂Cl₂N₂ 265.23 Propyl spacer between benzyl and dimethylamino groups Enhanced flexibility for receptor binding; larger molecular weight .

Key Structural and Functional Differences

Diethylamino analogs (e.g., CAS: 869-24-9) exhibit bulkier alkyl groups, which may hinder binding in sterically restricted environments .

Hydrochloride Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, critical for in vitro assays .

Aromatic vs. Aliphatic Cores: The cyclohexanone-based compound (CAS: N/A) replaces the benzene ring with a non-aromatic core, altering π-π stacking interactions relevant to drug-receptor binding .

Research Implications

The target compound’s four rotatable bonds and dual hydrochloride groups make it a versatile scaffold for modifying pharmacokinetic properties. Comparative studies highlight that:

  • Increased rotatable bonds (e.g., benzyl[3-(dimethylamino)propyl]amine dihydrochloride) enhance conformational flexibility but may reduce metabolic stability .
  • Aromatic ring substitution (e.g., pyrimidine in CAS: 2155852-47-2) introduces heterocyclic pharmacophores, expanding utility in kinase inhibitor design .

Biological Activity

{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article explores its biological mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound contains a dimethylamino group attached to a benzyl moiety, enhancing its solubility and stability. The dihydrochloride form facilitates its use in various biochemical assays and medicinal applications.

The biological activity of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is attributed to its ability to act as a ligand for specific enzymes and receptors. This interaction can modulate biochemical pathways, influencing various cellular processes such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterases, which are critical for neurotransmitter regulation.
  • Receptor Modulation : It may interact with receptors involved in neurotransmission and other signaling pathways, thereby affecting physiological responses.

Applications in Research and Medicine

This compound is utilized across several fields:

  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Biochemical Assays : Used to study enzyme mechanisms and protein interactions.
  • Industrial Applications : Employed in the production of specialty chemicals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
BenzylamineC6_6H5_5CH2_2NH2_2Basic amine; used in organic synthesis
DimethylaminopropylamineC5_5H15_{15}NAntidepressant properties; intermediate in drug synthesis
4-DimethylaminobenzaldehydeC9_9H11_{11}NReagent in organic synthesis; exhibits fluorescence

The distinct substitution pattern of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride contributes to its unique reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic effects. For instance:

  • Cholinesterase Inhibition : Research indicates that similar compounds exhibit IC50_{50} values ranging from 30 to 35 μM against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride may have comparable inhibitory effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can cross the blood-brain barrier (BBB), indicating that this compound may also possess neuroprotective properties through modulation of neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.